molecular formula C4H10N2O B8023262 [1,2,5]Oxadiazepane

[1,2,5]Oxadiazepane

Cat. No.: B8023262
M. Wt: 102.14 g/mol
InChI Key: DJSMFIRHIXHJLY-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazepane is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in medicinal chemistry due to its potential as a versatile structural unit for drug discovery. It is considered a homologue of piperazine and morpholine, which are widely used in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazepane typically involves the formation of N-protected derivatives. One common method includes the reaction of sodium hydride with bis(2-chloroethyl)carbamic acid benzyl ester in dimethylformamide at 60°C, followed by hydrogenation using 10% palladium on carbon in ethanol . Another approach involves the oxidative coupling of SnAP hydrazines and aldehydes to form chiral [1,2,5]Oxadiazepanes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This would likely include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: [1,2,5]Oxadiazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazepanes, which can be further functionalized for specific applications in drug development .

Scientific Research Applications

[1,2,5]Oxadiazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazepane derivatives involves their interaction with specific molecular targets, such as bacterial ribosomes in the case of antibacterial agents. These compounds can inhibit protein synthesis, leading to the death of bacterial cells. The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its seven-membered ring structure, which provides multiple sites for functionalization. This allows for the creation of a wide range of derivatives with diverse biological activities. Its ability to serve as a versatile scaffold in drug discovery sets it apart from other similar compounds .

Properties

IUPAC Name

1,2,5-oxadiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSMFIRHIXHJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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